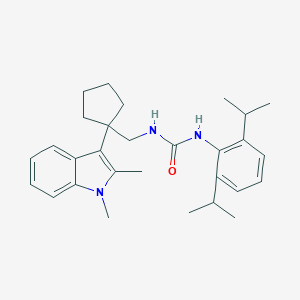

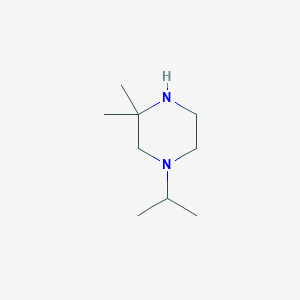

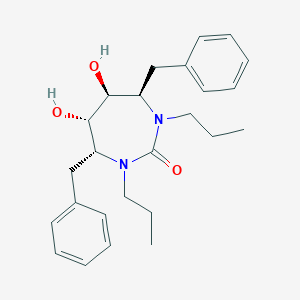

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)-, also known as Ro 20-1724, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes. PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in intracellular signaling pathways. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.

Mecanismo De Acción

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 selectively inhibits PDE4, which is the predominant PDE isoform in inflammatory cells. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cAMP, which in turn leads to the suppression of inflammatory cytokine production and airway smooth muscle contraction. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also inhibits PDE5, which is the predominant PDE isoform in the corpus cavernosum of the penis. By inhibiting PDE5, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cGMP, which in turn leads to the relaxation of smooth muscle and increased blood flow to the penis.

Efectos Bioquímicos Y Fisiológicos

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to have various biochemical and physiological effects. In inflammatory cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-1 beta (IL-1 beta), and interleukin-6 (IL-6). 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also inhibits the activation of nuclear factor-kappa B (NF-kappa B), which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In airway smooth muscle cells, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 inhibits the contraction induced by various stimuli, such as histamine and acetylcholine. In the corpus cavernosum of the penis, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the relaxation of smooth muscle and increases blood flow to the penis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4 and PDE5, which allows for the specific modulation of intracellular cAMP and cGMP levels. 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has also been extensively studied in various disease models, which provides a wealth of knowledge on its potential therapeutic applications. However, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 also has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the complexity of natural systems. Additionally, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to have some off-target effects, such as the inhibition of PDE3 and PDE7.

Direcciones Futuras

There are several future directions for the study of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724. One potential direction is the development of more potent and selective PDE4 inhibitors. Another potential direction is the investigation of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 in other disease models, such as inflammatory bowel disease and psoriasis. Additionally, the mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 in Alzheimer's disease is not fully understood, and further studies are needed to elucidate its effects on amyloid beta protein levels and cognitive function.

Métodos De Síntesis

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 can be synthesized through a multi-step process starting from 2-aminobenzoic acid. The first step involves the conversion of 2-aminobenzoic acid to 2-(4-methoxyphenyl)ethylamine, which is then converted to 2-(4-methoxyphenyl)ethyl isocyanate. The isocyanate is then reacted with 1,3-dipropyl-2,6-dimethyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid to yield 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724.

Aplicaciones Científicas De Investigación

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to inhibit PDE4, which is the predominant PDE isoform in inflammatory cells. By inhibiting PDE4, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 increases the intracellular levels of cAMP, which in turn leads to the suppression of inflammatory cytokine production and airway smooth muscle contraction. In Alzheimer's disease, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- 20-1724 has been shown to improve cognitive function and reduce amyloid beta protein levels in animal models.

Propiedades

Número CAS |

153181-37-4 |

|---|---|

Nombre del producto |

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-dipropyl-, (4R,5S,6S,7R)- |

Fórmula molecular |

C25H34N2O3 |

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-dipropyl-1,3-diazepan-2-one |

InChI |

InChI=1S/C25H34N2O3/c1-3-15-26-21(17-19-11-7-5-8-12-19)23(28)24(29)22(27(16-4-2)25(26)30)18-20-13-9-6-10-14-20/h5-14,21-24,28-29H,3-4,15-18H2,1-2H3/t21-,22-,23+,24+/m1/s1 |

Clave InChI |

KVURTRGFRUMHJA-LWSSLDFYSA-N |

SMILES isomérico |

CCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |

SMILES |

CCCN1C(C(C(C(N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |

SMILES canónico |

CCCN1C(C(C(C(N(C1=O)CCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |

Otros números CAS |

153181-37-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)

![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)